molecular formula C9H7NO2 B3002360 1-Ethynyl-4-methyl-2-nitrobenzene CAS No. 875768-16-4

1-Ethynyl-4-methyl-2-nitrobenzene

Cat. No.: B3002360
CAS No.: 875768-16-4
M. Wt: 161.16
InChI Key: RJPKYJUAXQGVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitro-alkenyl benzene derivatives. It has gained significant attention in research due to its unique structural features and diverse applications in various fields. The compound is characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethynyl-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, tin, and hydrochloric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-4-methyl-2-nitrobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group .

Comparison with Similar Compounds

1-Ethynyl-4-methyl-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

1-ethynyl-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPKYJUAXQGVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl-dimethyl-(4-methyl-2-nitro-phenylethynyl)-silane (3.5 g, 15 mmol) in MeOH (20 mL) was added NaOH (1.8 g, 45 mmol, in 5 mL of H2O). After stirring for 1 hour, the reaction was diluted with EtOAc (150 mL) and 10% Na2CO3 (150 mL). The layers were separated and the aqueous layer was extracted with EtOAc (1 by 75 mL) The organic layers were combined, dried over MgSO4, filtered, and dried under reduced pressure to yield 1.40 g (58% over two steps) of a brown solid.
Name
tert-butyl-dimethyl-(4-methyl-2-nitro-phenylethynyl)-silane
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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